CC-885

Übersicht

Beschreibung

CC-885 is a modulator of the E3 ligase protein cereblon with antiproliferative effects on human myeloid leukemia cell lines. It forms a complex with cereblon and the cell cycle regulator and translation termination factor GSPT1.1 The antitumour activity of this compound relies on cereblon-dependent ubiquitination and degradation of the GSPT1.1

This compound is a potent Cereblon Modulator with potent antitumor activity mediated through the degradation of GSPT1. was demonstrated to mediate antitumor effects through the recruitment and degradation of G1 to S phase transition 1 protein (GSPT1). GSPT1 (also named eRF3a) is a translation termination factor that binds eukaryotic translation termination factor 1 (eFR1) to mediate stop codon recognition and nascent protein release from the ribosome.

Biologische Aktivität

CC-885 is a novel cereblon (CRBN) modulator derived from thalidomide, recognized for its potent anti-tumor activity. This compound has garnered attention for its ability to induce selective degradation of specific proteins, thereby influencing various biological pathways, particularly in cancer cells. The primary mechanism of action involves the ubiquitination and degradation of target proteins through the CRBN E3 ligase complex.

This compound operates primarily through the following mechanisms:

- Selective Protein Degradation : It promotes the degradation of specific substrates like GSPT1 and PLK1, which are critical for tumor cell survival and proliferation. This degradation is mediated by the CRBN-dependent ubiquitination pathway .

- Mitophagy Regulation : this compound has been shown to inhibit mitophagy by targeting BNIP3L for degradation, which is crucial for mitochondrial quality control. This action enhances the sensitivity of acute myeloid leukemia (AML) cells to mitochondrial-targeting drugs like rotenone .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects across various cancer types. For instance, in non-small cell lung cancer (NSCLC), this compound enhances sensitivity to the PLK1 inhibitor volasertib by promoting the degradation of PLK1, leading to reduced tumor growth in vivo .

2. Proteomics Analysis

A comprehensive proteomics analysis using mass spectrometry revealed that this compound treatment resulted in the downregulation of numerous proteins, with a focus on those involved in cell growth and survival pathways. In one study, 7353 proteins were identified, with 5029 quantified, highlighting a robust response to this compound treatment .

| Protein | Function | Degradation Induced by this compound |

|---|---|---|

| GSPT1 | Translation elongation factor | Yes |

| PLK1 | Cell cycle regulation | Yes |

| BNIP3L | Mitophagy regulation | Yes |

3. Synergistic Effects

In combination therapies, this compound has shown promising results when used with other agents. For example, its use alongside volasertib not only enhances PLK1 degradation but also leads to a more pronounced inhibition of tumor growth compared to either agent alone .

Proteomic Profiling

Quantitative proteomics studies have underscored the selective nature of this compound's action. In MM1.S cells treated with this compound, significant downregulation of GSPT1 was observed without affecting other substrates like IKZF1/3, indicating a high degree of specificity in substrate recruitment .

Mechanistic Insights

The mechanism underlying the action of this compound involves:

- Post-translational Modifications : The degradation of target proteins such as PLK1 occurs without altering mRNA levels, suggesting that this compound acts primarily at the protein level rather than transcriptionally .

- CRBN Dependency : The effectiveness of this compound relies heavily on the presence of CRBN; studies have shown that CRBN knockout cells do not exhibit the same degradation patterns when treated with this compound .

Wissenschaftliche Forschungsanwendungen

Key Neo-substrates Targeted by CC-885:

- G1-to-S phase transition 1 (GSPT1) : Identified as a critical neo-substrate, GSPT1's degradation leads to anti-proliferative effects in acute myeloid leukemia (AML) cells .

- Polo-like kinase 1 (PLK1) : this compound induces PLK1 degradation, enhancing sensitivity to other therapeutic agents like volasertib in non-small cell lung cancer (NSCLC) .

- BNIP3L : this compound has been shown to regulate mitophagy by targeting BNIP3L for degradation, indicating its potential role in mitochondrial quality control and associated diseases .

Acute Myeloid Leukemia (AML)

This compound has demonstrated potent anti-leukemic activity by degrading GSPT1, leading to decreased cell proliferation. Its efficacy has been validated through various preclinical studies, suggesting its potential as a treatment option for AML patients resistant to conventional therapies .

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC models, this compound has been shown to synergize with volasertib, overcoming resistance linked to PLK1 mutations. This combination therapy highlights the drug's ability to enhance the effectiveness of existing treatments and offers a promising avenue for advanced lung cancer management .

Mitophagy Regulation

The role of this compound in mitophagy is particularly noteworthy. By targeting BNIP3L, this compound promotes selective degradation processes that may enhance the sensitivity of cancer cells to mitochondria-targeting drugs. This mechanism suggests that this compound could be utilized not only as a standalone treatment but also in combination with other agents that exploit mitochondrial pathways for therapeutic benefit .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Analyse Chemischer Reaktionen

Structural Basis of CRBN-CC-885 Interactions

CC-885 binds to CRBN with a unique conformation that facilitates ternary complex formation with target proteins. Key structural features include:

-

Hydrogen bonding : The sulfonamide group forms hydrogen bonds with CRBN residues Glu377 and His353, mimicking the urea moiety in other immunomodulatory drugs (IMiDs) like thalidomide .

-

Hydrophobic interactions : The 2-OCF₃ substituent engages in van der Waals contacts with Phe150 in CRBN’s flexible Glu147-Glu153 loop, stabilizing the complex .

-

Ternary complex formation : Co-crystal structures (PDB: 5HXB) reveal that this compound bridges CRBN and the translation termination factor GSPT1, positioning GSPT1’s glycine-rich loop for ubiquitination .

Mechanism of Target Protein Ubiquitination

This compound induces proteasomal degradation by recruiting neo-substrates to CRBN. Key targets and their degradation dynamics include:

-

GSPT1 degradation : this compound binds to GSPT1’s glycine residue at position 575, enabling CRBN-mediated polyubiquitination and proteasomal degradation .

-

PLK1 degradation : Synergizes with volasertib to degrade PLK1 via CRBN and p97-dependent mechanisms, reducing phosphorylation of downstream substrates (TCTP, Myt1) .

-

CDK4 degradation : Induces CRBN-dependent ubiquitination, impairing cell cycle progression in multiple myeloma cells .

Comparative Degradation Efficiency

This compound exhibits distinct degradation profiles compared to other IMiDs:

-

vs. Pomalidomide : While pomalidomide primarily targets IKZF1/3, this compound shows broader activity against GSPT1, PLK1, and CDK4 .

-

vs. CC-220 : this compound’s 2-OCF₃ group enhances hydrophobic interactions with CRBN’s Phe150, improving GSPT1 degradation potency over analogs lacking ortho-substituents .

Impact on Downstream Signaling Pathways

-

Cell viability : Reduces viability in IKZF1/3-independent cell lines (HEL, K562) at low nM concentrations, comparable to this compound’s reference compound .

-

Ubiquitination cascade : Requires CRBN’s E3 ligase activity and p97/VCP for substrate processing, as shown by inhibition with MLN4924 (neddylation blocker) and CB-5083 (p97 inhibitor) .

-

Mitophagy suppression : Degrades BNIP3L (a mitophagy regulator), highlighting off-target effects beyond oncology .

Eigenschaften

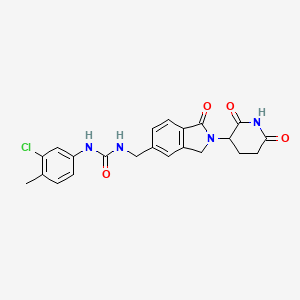

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEVCIHTTTYVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.